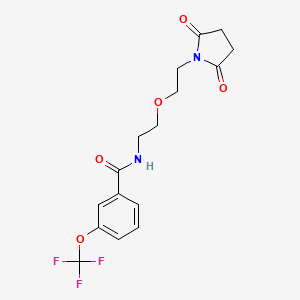
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(trifluoromethoxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(trifluoromethoxy)benzamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzamide core substituted with a trifluoromethoxy group and a pyrrolidinone moiety, making it a subject of interest in medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(trifluoromethoxy)benzamide typically involves multiple steps:
Formation of the Pyrrolidinone Intermediate: The initial step involves the synthesis of 2,5-dioxopyrrolidin-1-yl intermediates through the reaction of succinic anhydride with ammonia or primary amines under controlled conditions.
Ethoxylation: The intermediate is then reacted with ethylene oxide or ethylene glycol to introduce the ethoxyethyl group.
Benzamide Formation: The ethoxylated
Actividad Biológica
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(trifluoromethoxy)benzamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a dioxopyrrolidine moiety and a trifluoromethoxybenzamide group. The presence of these functional groups is believed to contribute to its biological activity.
Research indicates that compounds with similar structures may exhibit anticonvulsant properties . It is suggested that the mechanism involves the inhibition of calcium currents mediated by L-type calcium channels (Cav1.2) . This inhibition can lead to a reduction in neuronal excitability, making it a candidate for treating conditions like epilepsy.
Anticonvulsant Properties
A study on hybrid compounds derived from pyrrolidine-2,5-dione highlighted their broad-spectrum anticonvulsant activity . The lead compound exhibited significant efficacy in various seizure models, including the maximal electroshock (MES) test and pentylenetetrazole-induced seizures. The effective doses (ED50) were reported as 23.7 mg/kg for MES and 22.4 mg/kg for the 6 Hz seizure model .
Analgesic Effects
In addition to its anticonvulsant properties, this compound has demonstrated antinociceptive activity in pain models. It appears to act on multiple targets, potentially involving the inhibition of sodium/calcium currents and antagonism of the transient receptor potential vanilloid 1 (TRPV1) receptor .
Pharmacokinetics
The compound exhibits high metabolic stability in human liver microsomes, suggesting favorable pharmacokinetic properties for further development . Understanding its absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) profiles is crucial for evaluating its therapeutic potential.
Comparative Biological Activity Table
| Activity | Model/System | Reported Efficacy |
|---|---|---|
| Anticonvulsant | MES Test | ED50 = 23.7 mg/kg |
| Pentylenetetrazole Seizures | ED50 = 22.4 mg/kg | |
| Analgesic | Formalin-Induced Pain | Significant efficacy observed |
Case Studies and Research Findings
- Anticonvulsant Activity Study : A focused set of hybrid pyrrolidine derivatives demonstrated potent anticonvulsant effects across multiple seizure models, with one compound showing promising results in both efficacy and safety profiles .
- Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds could modulate neurotransmitter release and neuronal excitability through calcium channel inhibition .
- Therapeutic Potential : The multifunctional nature of this compound positions it as a candidate for further studies in epilepsy and neuropathic pain management due to its ability to target multiple pathways involved in pain perception and seizure activity .
Propiedades
IUPAC Name |
N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-3-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N2O5/c17-16(18,19)26-12-3-1-2-11(10-12)15(24)20-6-8-25-9-7-21-13(22)4-5-14(21)23/h1-3,10H,4-9H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIXKLUQJOPBJNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCOCCNC(=O)C2=CC(=CC=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













